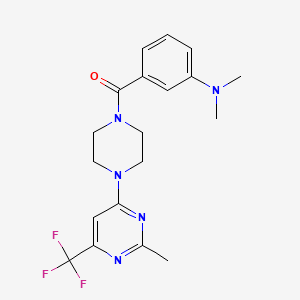

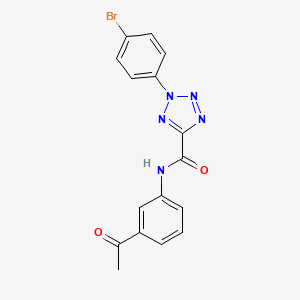

(3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is an organic molecule featuring a complex arrangement of functional groups, including dimethylamino, phenyl, pyrimidinyl, piperazinyl, and methanone structures. This diverse structural composition grants the compound a range of interesting properties, making it of significant interest in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of this compound is currently unknown. For example, indole derivatives are known to interact with their targets through a variety of mechanisms, including electrophilic substitution .

Biochemical Pathways

For example, indole derivatives have been found to affect pathways related to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

For example, indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found to interact with serine/threonine-protein kinase, which is involved in the control of the cell cycle

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3 . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. Key steps may include:

Formation of the phenyl dimethylamino group: : Starting with 3-bromoaniline, this can be converted to (3-dimethylamino)phenyl via a nucleophilic substitution reaction using dimethylamine.

Formation of the pyrimidinyl group: : The pyrimidinyl component can be synthesized separately through a reaction involving 2-methyl-6-(trifluoromethyl)pyrimidine, utilizing appropriate reagents and conditions for substitution or ring formation.

Coupling of the piperazine ring: : The piperazinyl group is introduced through a nucleophilic substitution reaction with 1-chloro-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine.

Formation of the methanone linkage: : Finally, the phenyl dimethylamino and pyrimidinyl piperazine components are coupled using a carbonylating agent like phosgene to form the final methanone compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic steps to maximize yield and efficiency. Techniques such as continuous flow chemistry could be employed to streamline and scale-up the process, while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : This compound might undergo oxidation reactions at the phenyl or pyrimidine rings, potentially forming quinones or other oxidized derivatives.

Substitution: : It can participate in electrophilic and nucleophilic substitution reactions, particularly involving the dimethylamino and piperazine groups.

Common Reagents and Conditions

Oxidants like potassium permanganate (for oxidation reactions).

Reducing agents like lithium aluminium hydride (for reduction reactions).

Electrophiles and nucleophiles, depending on the specific substitution reactions being targeted.

Major Products Formed

Oxidized derivatives (e.g., phenyl quinones).

Reduced derivatives (e.g., dihydro-pyrimidine compounds).

Substituted derivatives with various functional groups replacing hydrogens or other substituents.

Scientific Research Applications

Chemistry

Used as a reagent or intermediate in the synthesis of more complex molecules.

Involved in studies of reaction mechanisms and kinetics.

Biology

Potentially useful in studies of neurotransmitter function due to its structural similarity to known bioactive compounds.

Can be used in the development of new bioassays or diagnostic tools.

Medicine

May be explored as a lead compound in drug discovery for its potential pharmacological properties.

Could be involved in the design of new therapeutic agents targeting specific molecular pathways.

Industry

Utilized in the production of specialty chemicals.

Applications in materials science for developing new polymers or advanced materials.

Comparison with Similar Compounds

Similar Compounds

(3-(Dimethylamino)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

(3-(Dimethylamino)phenyl)(4-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

(3-(Dimethylamino)phenyl)(4-(2-methyl-6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness: The presence of the trifluoromethyl group on the pyrimidine ring in (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone adds unique electronic properties and lipophilicity, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, its specific combination of functional groups may offer distinct pharmacological or chemical behaviors.

This molecule is a prime example of how intricate organic compounds can be, bearing a multitude of functional groups that open up a vast array of applications and transformations. Fascinating, isn't it?

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O/c1-13-23-16(19(20,21)22)12-17(24-13)26-7-9-27(10-8-26)18(28)14-5-4-6-15(11-14)25(2)3/h4-6,11-12H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHQRTUOKSKDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)

![5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)

![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)

![2-(2-Chlorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one](/img/structure/B2441268.png)